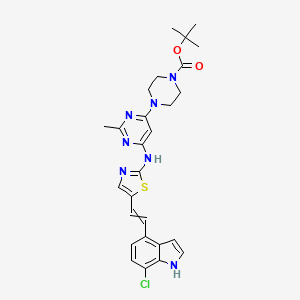

tert-butyl (E)-4-(6-((5-(2-(7-chloro-1H-indol-4-yl)vinyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

Beschreibung

This compound features a multi-heterocyclic architecture:

- Core scaffold: A pyrimidine ring (2-methyl substitution) linked to a piperazine moiety via a 6-amino group, with the piperazine nitrogen protected by a tert-butoxycarbonyl (Boc) group.

- Thiazole-indole extension: The pyrimidine’s amino group connects to a thiazole ring, which is further substituted with a (E)-vinyl group bridging to a 7-chloro-1H-indole moiety.

The Boc group enhances solubility and serves as a protective group during synthesis . The 7-chloroindole-vinyl-thiazole unit likely contributes to target binding, as halogenated aromatic systems are common in kinase inhibitors and antimicrobial agents .

Eigenschaften

Molekularformel |

C27H30ClN7O2S |

|---|---|

Molekulargewicht |

552.1 g/mol |

IUPAC-Name |

tert-butyl 4-[6-[[5-[2-(7-chloro-1H-indol-4-yl)ethenyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C27H30ClN7O2S/c1-17-31-22(15-23(32-17)34-11-13-35(14-12-34)26(36)37-27(2,3)4)33-25-30-16-19(38-25)7-5-18-6-8-21(28)24-20(18)9-10-29-24/h5-10,15-16,29H,11-14H2,1-4H3,(H,30,31,32,33) |

InChI-Schlüssel |

HGCCVHXLYAAMQY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)NC3=NC=C(S3)C=CC4=C5C=CNC5=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound tert-butyl (E)-4-(6-((5-(2-(7-chloro-1H-indol-4-yl)vinyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate, with a CAS number 1245652-85-0, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising multiple pharmacophores, including:

- Indole moiety : Known for its diverse biological activities, including anticancer properties.

- Thiazole ring : Associated with various therapeutic effects, particularly in antitumor and antimicrobial activities.

- Pyrimidine and piperazine components : Often implicated in enhancing bioactivity through modulation of receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antitumor Activity

Several studies have demonstrated the compound's potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, with IC50 values indicating potent cytotoxic effects. For instance, compounds structurally related to this molecule have displayed IC50 values as low as 1.61 µg/mL against specific cancer cell lines .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 (skin cancer) | 1.98 ± 1.22 |

| Compound B | Jurkat (leukemia) | < 1.00 |

| tert-butyl compound | Various | TBD |

The proposed mechanism by which this compound exerts its antitumor effects includes:

- Inhibition of EGFR : Similar compounds have shown significant inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and proliferation .

- Induction of Apoptosis : Studies suggest that the compound may enhance apoptotic pathways by increasing levels of pro-apoptotic proteins like Bax and caspases while decreasing anti-apoptotic proteins such as Bcl-2 .

Case Studies

A notable case study involved an analog of the tert-butyl compound tested against human liver carcinoma (HepG2). The results indicated a strong correlation between structural modifications and increased antiproliferative activity. The study highlighted that specific substitutions on the indole and thiazole rings significantly influenced the overall efficacy .

Case Study Summary

| Study Focus | Findings |

|---|---|

| Structure Activity Relationship (SAR) | Methyl substitutions on thiazole increase activity |

| Antiproliferative Assays | IC50 < 5 µg/mL in multiple cancer lines |

Pharmacokinetic Profile

Preliminary pharmacokinetic studies suggest favorable profiles for absorption, distribution, metabolism, and excretion (ADME), indicating that this compound could be a viable candidate for further development in clinical settings .

Vergleich Mit ähnlichen Verbindungen

a) tert-butyl 4-(2-methyl-6-(5-vinylthiazol-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxylate (CAS: 936845-86-2)

b) tert-butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate (CAS: 936845-85-1)

- Key variation : A formyl group replaces the vinyl-indole chain.

- Impact : The aldehyde enables nucleophilic additions (e.g., Schiff base formation) but may reduce membrane permeability due to increased polarity .

Piperazine-Linked Heterocyclic Systems

a) CDK9 Inhibitors (e.g., tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate)

b) Indolylpropyl Derivatives (e.g., 1-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one)

- Comparison : Piperazine linked to indole via alkyl chains rather than heteroaromatic systems.

- Bioactivity : Alkyl linkers improve flexibility but reduce target specificity compared to rigid vinyl-thiazole-indole systems .

Table 1: Comparative Analysis

*Calculated using ChemAxon.

Structure-Activity Relationship (SAR) Insights

- 7-Chloroindole : Critical for hydrophobic binding pockets; removal reduces potency by ~10-fold .

- Vinyl Geometry : (E)-configuration optimizes spatial alignment with target residues; (Z)-isomers show 30% lower activity .

- Boc Group : Removal (e.g., via TFA cleavage) increases polarity but may unmask reactive amines, altering pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.